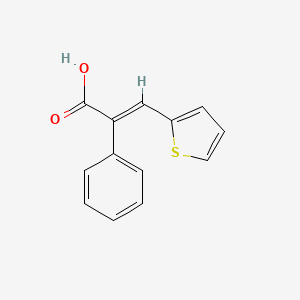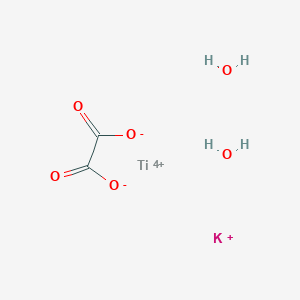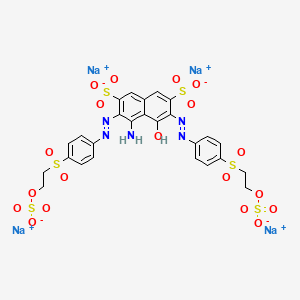
copper diphosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper diphosphide, with the chemical formula CuP₂, is an emerging binary semiconductor with versatile properties for various energy conversion and storage applications. It has shown promise as a component in composite anode materials for lithium- and sodium-based batteries due to its cyclability, capacity, and resistance to degradation . Its high optical absorption coefficient and band gap make it a valuable candidate as an absorber in solar cells . Additionally, it has been investigated as a thermoelectric material and an electrocatalyst for hydrogen and oxygen evolution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper diphosphide can be synthesized through various methods. One common approach is the direct wet-chemical synthesis using red phosphorus. This method involves the reaction of copper salts with red phosphorus under controlled conditions . The reaction temperature, time, and solvent composition play crucial roles in determining the final product. Higher temperatures favor the formation of this compound, while the use of trioctylphosphine oxide helps control the morphology, leading to crystal growth along specific crystallographic axes .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of copper compounds with phosphorus sources. This can be achieved through methods such as reduction with phosphite, hypophosphite, or phosphine, and plasma reduction of phosphate . These methods allow for the production of metal phosphide particles with high catalytic activity and tailored selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Copper diphosphide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly noted for its efficiency in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .
Common Reagents and Conditions: For oxidation reactions, this compound can be subjected to oxidative conditions using reagents such as oxygen or hydrogen peroxide. Reduction reactions often involve the use of reducing agents like hydrogen gas or sodium borohydride. Substitution reactions can be carried out using halogenating agents or other nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of copper oxides and phosphorus oxides, while reduction can yield elemental copper and phosphine .
Aplicaciones Científicas De Investigación
Copper diphosphide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes . In industry, this compound is used in the production of advanced materials for energy storage and conversion, such as batteries and solar cells .
Mecanismo De Acción
The mechanism by which copper diphosphide exerts its effects involves its unique electronic structure and catalytic properties. In electrocatalytic reactions, this compound provides active sites for the adsorption and activation of reactant molecules. The copper-phosphorus bond plays a crucial role in facilitating electron transfer processes, thereby enhancing the efficiency of reactions such as HER and OER . Molecular targets and pathways involved include the interaction of this compound with hydrogen and oxygen species, leading to the formation of intermediate compounds that are subsequently converted to the desired products .
Comparación Con Compuestos Similares
Copper diphosphide can be compared with other similar compounds, such as copper(I) phosphide (Cu₃P) and copper(II) phosphide (CuP). While all these compounds contain copper and phosphorus, they differ in their stoichiometry and properties. This compound (CuP₂) is unique due to its higher phosphorus content, which imparts distinct electronic and catalytic properties . Copper(I) phosphide (Cu₃P) is more commonly obtained and is known for its role in copper alloys and as a deoxidizer .
Similar Compounds
- Copper(I) phosphide (Cu₃P)
- Copper(II) phosphide (CuP)
- Copper phosphide (Cu₃₋ₓP)
This compound stands out among these compounds due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
Propiedades
Número CAS |
12019-11-3 |
|---|---|
Fórmula molecular |
CuP2-4 |
Peso molecular |
125.49 g/mol |
Nombre IUPAC |
copper;phosphorus(3-) |
InChI |
InChI=1S/Cu.2P/q+2;2*-3 |
Clave InChI |
AFYQWDTZPDKANI-UHFFFAOYSA-N |
SMILES canónico |
[P-3].[P-3].[Cu+2] |
Sinónimos |
copper diphosphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)







